

In-Depth Technical Whitepaper: Psychostimulant Properties of Trazium (EGYT-3615)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trazium

Cat. No.: B10859454

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Trazium** (EGYT-3615) is an experimental compound that was never marketed. The information presented herein is based on limited publicly available scientific literature. Specific quantitative data and detailed experimental protocols from the primary research are not fully available in the public domain. This document synthesizes the existing information and provides generalized methodologies for context.

Executive Summary

Trazium (EGYT-3615), chemically known as 1-(4-Chlorophenyl)-1-hydroxy-1,4-dihydro[1][2][3]triazino[6,1-a]isoquinolin-5-ium, is a novel as-triazino isoquinolinium salt originally developed as a potential antidepressant. Pharmacological screening revealed significant psychostimulant-like effects. The primary mechanism of action appears to be mediated through the modulation of central dopaminergic and adrenergic systems. Key findings indicate that **Trazium** potentiates the effects of amphetamine, increases spontaneous dopamine outflow in the striatum, and elevates levels of dopamine and its metabolite, 3,4-Dihydrophenylacetic acid (DOPAC). While it is a weak displacer at α_1 , α_2 , and D2 receptors, it may induce α_2 -receptor desensitization with chronic administration. This whitepaper provides a comprehensive overview of the known pharmacology of **Trazium**, its effects on neurotransmitter systems, and its behavioral profile.

Chemical and Physical Properties

| Property | Value |
|-------------------|---|
| IUPAC Name | 1-(4-chlorophenyl)-1-hydroxy-1,4-dihydro[1][2][3]triazino[6,1-a]isoquinolin-5-ium |
| Synonyms | Trazium, EGYT-3615, Trazium Esilate |
| CAS Number | 97110-59-3 |
| Molecular Formula | C ₁₇ H ₁₃ ClN ₃ O |
| Molar Mass | 310.76 g·mol ⁻¹ |

Mechanism of Action

Trazium's psychostimulant properties are primarily attributed to its influence on central monoaminergic systems, with a pronounced effect on dopamine pathways.

Dopaminergic System Modulation

The principal mechanism of **Trazium** appears to be the enhancement of dopaminergic neurotransmission. In vivo studies have demonstrated that **Trazium**:

- **Increases Spontaneous Dopamine Release:** **Trazium** elevates the spontaneous outflow of dopamine in the rat striatum. This suggests an action on the presynaptic terminal to promote dopamine release, independent of neuronal firing induced by high potassium concentrations.
- **Elevates Dopamine and DOPAC Levels:** Both acute and chronic administration of **Trazium** have been shown to increase the concentration of dopamine and its primary metabolite, DOPAC, in the striatum. This indicates a sustained effect on dopamine turnover.

Adrenergic System Interaction

Trazium also interacts with the adrenergic system, although this appears to be a secondary component of its action.

- **Potentiation of Norepinephrine:** The compound has been observed to potentiate the effects of norepinephrine in isolated rat vas deferens, suggesting a modulatory role in adrenergic signaling.

- Receptor Desensitization: After repeated treatment, **Trazium** may induce a desensitization of α 2-adrenergic receptors.

Receptor Binding Profile

Available data characterizes **Trazium** as a weak displacer at several key monoaminergic receptors.

| Receptor Target | Binding Affinity Description |
|-----------------------|------------------------------|
| Dopamine D2 | Weak Displacer |
| α 1-Adrenergic | Weak Displacer |
| α 2-Adrenergic | Weak Displacer |

Note: Specific quantitative binding data (e.g., K_i or IC_{50} values) are not available in the reviewed literature.

Preclinical Pharmacology

The psychostimulant and antidepressant-like effects of **Trazium** have been characterized in several preclinical models.

Summary of Behavioral and Neurochemical Effects

| Experimental Model | Observed Effect of Trazium (EGYT-3615) | Implied Pharmacological Action |
|---------------------------------------|---|--|
| Amphetamine-Induced Hyperactivity | Potentiates hypermotility | Synergistic action with dopamine-releasing agents |
| Amphetamine-Induced Stereotypy | Potentiates stereotyped behaviors | Enhancement of central dopaminergic activity |
| Apomorphine-Induced Hypothermia | Blocks the hypothermic effect | Dopaminergic system modulation |
| Apomorphine-Induced Stereotypy | Blocks stereotyped behaviors | Antagonistic or modulatory effect at postsynaptic dopamine receptors |
| Bulbocapnine-Induced Catalepsy | Inhibits the cataleptic state | Pro-dopaminergic or anti-cataleptic properties |
| Plasma Prolactin Levels | Decreased at higher doses | Dopamine D2 receptor agonism or enhanced dopamine tone in the tuberoinfundibular pathway |
| Striatal Dopamine and DOPAC Levels | Increased after acute and chronic treatment | Increased dopamine release and metabolism |
| Spontaneous Dopamine Outflow | Increased in rat striatum | Presynaptic modulation of dopamine release |
| Norepinephrine Effect on Vas Deferens | Potentiates the effect of norepinephrine | Adrenergic system modulation |

Experimental Protocols (Generalized)

Detailed protocols for the specific studies on **Trazium** are not publicly available. The following are generalized, representative methodologies for the types of experiments cited.

Radioligand Receptor Binding Assay

- Objective: To determine the binding affinity of **Trazium** for specific neurotransmitter receptors (e.g., D2, $\alpha 1$, $\alpha 2$).
- Methodology:
 - Tissue Preparation: Rat brain regions rich in the target receptor (e.g., striatum for D2, cortex for adrenergic) are homogenized in a suitable buffer. The homogenate is centrifuged to isolate the cell membrane fraction containing the receptors.
 - Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3 H]spiperone for D2) and varying concentrations of the test compound (**Trazium**).
 - Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
 - Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
 - Data Analysis: The concentration of **Trazium** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. This can be converted to a binding affinity constant (K_i).

In Vivo Microdialysis for Neurotransmitter Release

- Objective: To measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following **Trazium** administration.
- Methodology:
 - Probe Implantation: A microdialysis probe is stereotactically implanted into the striatum of an anesthetized rat and the animal is allowed to recover.
 - Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
 - Sampling: Neurotransmitters in the extracellular space diffuse across the dialysis membrane into the aCSF. Samples (dialysates) are collected at regular intervals before and after systemic administration of **Trazium**.

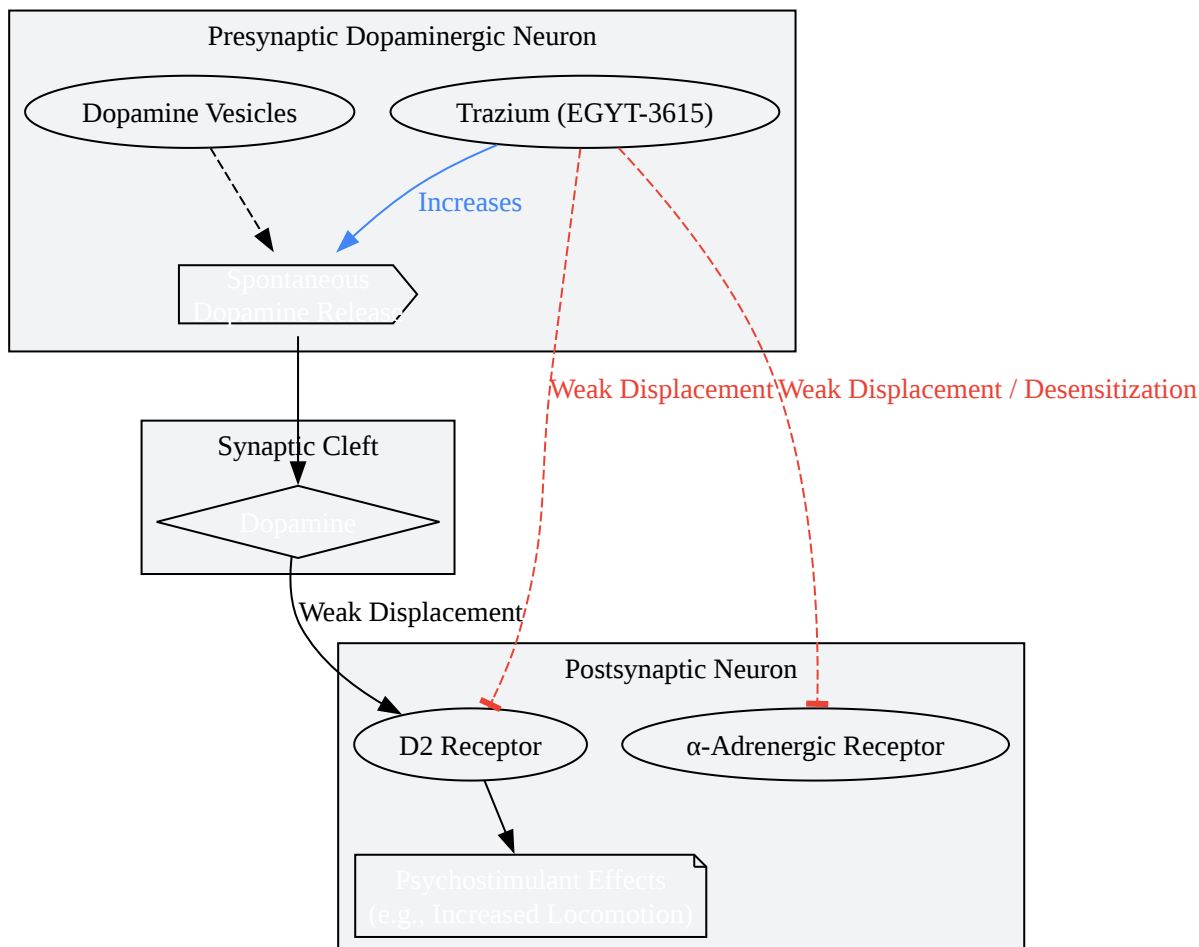
- Analysis: The concentration of dopamine and DOPAC in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Amphetamine-Induced Hyperactivity/Stereotypy

- Objective: To assess the effect of **Trazium** on the stimulant effects of amphetamine.
- Methodology:
 - Animal Model: Male Wistar rats are used.
 - Habituation: Animals are habituated to open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
 - Drug Administration: Animals are pre-treated with either vehicle or **Trazium** at various doses, followed by a standard dose of d-amphetamine.
 - Behavioral Scoring: Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically. Stereotyped behaviors (e.g., sniffing, gnawing, head weaving) are scored by a trained observer blind to the treatment conditions at set time intervals.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of Trazium`dot



[Click to download full resolution via product page](#)

Caption: Generalized workflow for assessing **Trazium**'s effect on amphetamine-induced behaviors.

Conclusion and Future Directions

Trazium (EGYT-3615) is a unique compound with a psychostimulant profile mediated primarily through the enhancement of central dopaminergic activity. Its ability to increase spontaneous

dopamine release distinguishes it from pure reuptake inhibitors or receptor agonists. The existing preclinical data suggests a profile that overlaps with both antidepressants and psychostimulants. However, due to the lack of modern, high-resolution studies, a detailed understanding of its interaction with receptor subtypes, downstream signaling cascades, and its full pharmacokinetic/pharmacodynamic profile is absent. Further research, should the compound be re-examined, would be necessary to fully elucidate its therapeutic potential and mechanism of action. This would require access to detailed primary data or new, targeted investigations into its molecular and behavioral pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jazanu.edu.sa [jazanu.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Whitepaper: Psychostimulant Properties of Trazium (EGYT-3615)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10859454#psychostimulant-properties-of-trazium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com